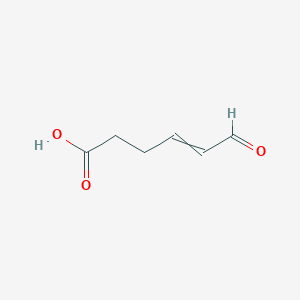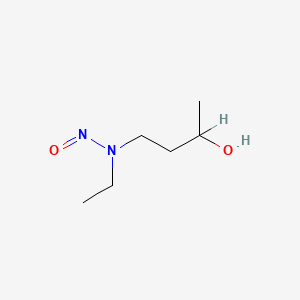
N-ethyl-N-(3-hydroxybutyl)nitrous Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(3-hydroxybutyl)nitrous amide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxybutyl group, and a nitrous amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-hydroxybutyl)nitrous amide can be achieved through several methods:
From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions, such as using hydrogen peroxide.
Ritter Reaction: This method involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(3-hydroxybutyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitrous amide group can yield ethylamines.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(3-hydroxybutyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(3-hydroxybutyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitrous amide group can undergo hydrolysis to release nitrous acid, which can then participate in various biochemical reactions . The hydroxybutyl group can also interact with cellular components, affecting their function.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-N-(3-hydroxybutyl)nitrous amide can be compared with other similar compounds such as:
N-ethyl-N-isopropylnitrous amide: This compound has a similar structure but with an isopropyl group instead of a hydroxybutyl group.
N-methyl-N-(3-hydroxybutyl)nitrous amide: This compound has a methyl group instead of an ethyl group.
N-ethyl-N-(2-hydroxyethyl)nitrous amide: This compound has a hydroxyethyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80858-88-4 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N-ethyl-N-(3-hydroxybutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-3-8(7-10)5-4-6(2)9/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
DAFCJHCXXNUOHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(C)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


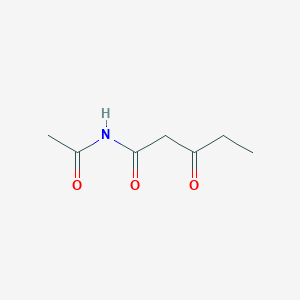
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)

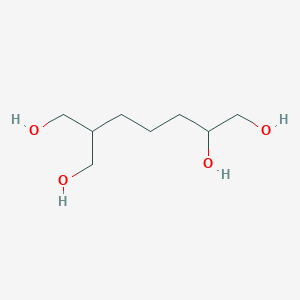

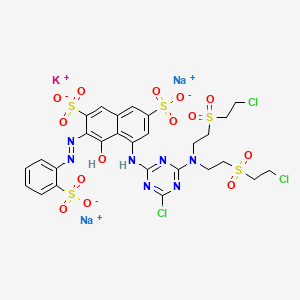
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)

